![molecular formula C13H19NO3 B1465474 N-Benzyl-3-hydroxyleucine CAS No. 93759-96-7](/img/structure/B1465474.png)
N-Benzyl-3-hydroxyleucine
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the class of compounds it belongs to. For example, a similar compound, N-Benzyl-3-(alpha-D-galactopyranosyloxy)benzamide, belongs to the class of organic compounds known as n-benzylbenzamides .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The process often involves the reaction of simpler starting materials in the presence of a catalyst. The synthesis is usually followed by purification and characterization of the product .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques like X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting and boiling points, solubility, density, and reactivity with other compounds .Scientific Research Applications
Synthesis and Stereoisomer Preparation
N-Benzyl-3-hydroxyleucine has been a subject of interest in the synthesis of its stereoisomers. Researchers have developed efficient methods for preparing these stereoisomers with high enantiomeric purity. Key steps in these processes often include asymmetric epoxidation and epoxide opening facilitated by benzyl isocyanate, highlighting the compound's versatility in stereochemical manipulations (Sunazuka et al., 1993).
Peptide Synthesis
The compound has also played a role in peptide synthesis. For instance, a study explored the synthesis of complex peptides using methods that include cyanomethyl esters, which have proven useful in preparing complicated peptides (Iselin et al., 1955). This indicates the compound's utility in advancing peptide chemistry.
HIV-Protease Assay Development
In the field of medical research, particularly in HIV research, derivatives of N-Benzyl-3-hydroxyleucine have been used. An example is the development of a selective HIV-protease assay using a chromogenic amino acid derived from the compound, highlighting its potential in biomedical applications (Badalassi et al., 2002).
DNA and Protein Interaction Studies
The interaction of 3-hydroxyleucine derivatives with DNA and proteins has been a subject of study. For example, the oxidative properties of 3-hydroxykynurenine, a derivative, have been investigated for their potential role in binding to lens proteins, which could contribute to cataract formation (Aquilina et al., 2000). This research is significant for understanding the biochemical pathways leading to age-related diseases.
Natural Product Synthesis
In the synthesis of bioactive natural products, (2S,3S)-3-hydroxyleucine, closely related to N-Benzyl-3-hydroxyleucine, has been identified in various natural products. Research into synthesizing these compounds and their derivatives is ongoing, with applications in studying structure-activity relationships in natural products (Ries et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(benzylamino)-3-hydroxy-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(2)12(15)11(13(16)17)14-8-10-6-4-3-5-7-10/h3-7,9,11-12,14-15H,8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNFVMQPYXTWOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)NCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-3-hydroxyleucine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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